molecular formula C45H28N4O B13920137 3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole

3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole

Cat. No.: B13920137
M. Wt: 640.7 g/mol
InChI Key: KFAXKWRCSUWNHX-UHFFFAOYSA-N
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Description

3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole is a complex organic compound known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is characterized by its unique molecular structure, which includes a triazine core, dibenzofuran, and carbazole moieties. These structural features contribute to its excellent photophysical properties, making it a valuable material in the field of optoelectronics .

Preparation Methods

The synthesis of 3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound are similar but often optimized for large-scale synthesis, ensuring high yield and purity. These methods may involve the use of automated reactors and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound .

Scientific Research Applications

3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole in OLEDs involves the following steps:

    Charge Injection: Electrons and holes are injected into the compound from the electrodes.

    Charge Transport: The compound facilitates the transport of these charges through its conjugated structure.

    Exciton Formation: Electrons and holes recombine to form excitons, which are excited states of the molecule.

    Emission: The excitons decay radiatively, emitting light in the process

Molecular targets and pathways involved include the interaction of the compound with other materials in the OLED stack, such as electron transport layers and hole transport layers, to achieve efficient charge recombination and light emission .

Properties

Molecular Formula

C45H28N4O

Molecular Weight

640.7 g/mol

IUPAC Name

3-[9-(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole

InChI

InChI=1S/C45H28N4O/c1-4-13-29(14-5-1)43-46-44(30-15-6-2-7-16-30)48-45(47-43)35-20-12-22-41-42(35)37-28-32(24-26-40(37)50-41)31-23-25-39-36(27-31)34-19-10-11-21-38(34)49(39)33-17-8-3-9-18-33/h1-28H

InChI Key

KFAXKWRCSUWNHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C4C(=CC=C3)OC5=C4C=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

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